Product packaging for 2-Ethoxycycloheptan-1-amine(Cat. No.:)

2-Ethoxycycloheptan-1-amine

Cat. No.: B12121558
M. Wt: 157.25 g/mol
InChI Key: UMQVSWNKTFNAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethoxycycloheptan-1-amine is a chiral cycloheptane derivative that serves as a versatile building block in organic and medicinal chemistry. This molecule features both a primary amine and an ethoxy ether functional group on a seven-membered ring, making it a valuable scaffold for constructing more complex structures. Its potential applications include use as a precursor in the synthesis of physiologically active molecules, such as receptor ligands or enzyme inhibitors, where the seven-membered ring can impart specific conformational properties. The amine group is highly amenable to further functionalization, for instance, through reductive amination to introduce secondary or tertiary amine groups . Researchers can leverage this compound in the development of new chemical entities, particularly in exploring structure-activity relationships. The steric profile and electron-donating nature of the ethoxy group may also influence the compound's reactivity and the overall physiochemical properties of resulting molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Specific data on its mechanism of action, melting/boiling point, and specific rotation are areas for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B12121558 2-Ethoxycycloheptan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-ethoxycycloheptan-1-amine

InChI

InChI=1S/C9H19NO/c1-2-11-9-7-5-3-4-6-8(9)10/h8-9H,2-7,10H2,1H3

InChI Key

UMQVSWNKTFNAEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCCC1N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 Ethoxycycloheptan 1 Amine

Detailed Reaction Pathways in Amine Formation and Functionalization

The formation and subsequent reactions of 2-Ethoxycycloheptan-1-amine are governed by established principles of organic chemistry. The interplay of nucleophilic and electrophilic interactions, as well as the stability of intermediates, dictates the course of these transformations.

Nucleophilic Attack and Substitution Mechanisms (SN1, SN2) of Amine Groups

The amine group of this compound can act as a nucleophile, participating in substitution reactions. chemistryguru.com.sg These reactions typically proceed via one of two primary mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). masterorganicchemistry.com

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. rammohancollege.ac.in This process results in an inversion of stereochemistry at the reaction center. libretexts.org For the amine group of this compound to act as a nucleophile in an SN2 reaction, it would attack an alkyl halide, for example, leading to the formation of a secondary or tertiary amine, and ultimately a quaternary ammonium (B1175870) salt with successive alkylations. mnstate.edu The reaction rate is dependent on the concentration of both the amine and the alkyl halide. rammohancollege.ac.in Steric hindrance around the reacting centers can significantly slow down or prevent SN2 reactions.

Conversely, the SN1 mechanism is a two-step process. ksu.edu.sa The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. ksu.edu.sa The nucleophile then attacks the planar carbocation in the second step. ksu.edu.sa This can occur from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic mixture. ksu.edu.sa While primary amines can undergo SN1 reactions, this pathway is more common for tertiary halides reacting with a nucleophile.

The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. ksu.edu.sa For a primary amine like this compound acting as a nucleophile, SN2 reactions are generally more common when reacting with primary or secondary alkyl halides. masterorganicchemistry.com

Mechanisms of Reductive Amination via Imine/Enamine Intermediates

Reductive amination is a cornerstone method for the synthesis of amines, including this compound, from carbonyl compounds. stackexchange.comlibretexts.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

The synthesis of this compound would typically start from 2-ethoxycycloheptanone. The reaction is initiated by the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the ketone. This is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The initial addition forms a tetrahedral intermediate called a hemiaminal.

This hemiaminal is generally unstable and undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond). The equilibrium for this step is often driven forward by the removal of water.

In the final step, the imine is reduced to the amine. A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.orgias.ac.in Sodium triacetoxyborohydride is particularly mild and selective, tolerating a wide range of functional groups. organic-chemistry.org The reduction of the imine can also be achieved through catalytic hydrogenation. evitachem.com

Conformational Dynamics and Their Influence on Reaction Stereoselectivity in Cycloheptane (B1346806) Systems

The seven-membered ring of cycloheptane is conformationally flexible, existing as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and chair forms. researchgate.netlibretexts.org The introduction of substituents, such as the ethoxy and amine groups in this compound, significantly influences the conformational preferences of the ring.

The twist-chair conformation is generally considered the most stable for cycloheptane itself. libretexts.org However, the relative energies of the various conformers can be altered by the steric and electronic effects of substituents. The spatial arrangement of these substituents in the different conformations will dictate the stereochemical outcome of reactions.

For a reaction to be stereoselective, one stereoisomer must be formed in preference to another. masterorganicchemistry.com In the context of this compound, the stereoselectivity of its reactions is directly linked to the conformational equilibrium of the cycloheptane ring. The approaching reagent will preferentially attack the most stable conformer from the less sterically hindered face.

For instance, in the reduction of a substituted cycloheptanone (B156872) to the corresponding amine, the hydride will preferentially attack from the less hindered face of the predominant ring conformation, leading to a major diastereomer of the product amine. The stereochemical outcome of reactions on the cycloheptane ring can often be predicted by analyzing the steric interactions in the transition states arising from the different low-energy conformations. nih.gov The development of stereoselective syntheses of cycloheptane derivatives is an active area of research, with methods like Cope rearrangements of divinylcyclopropanes showing high stereospecificity. nih.govorganic-chemistry.org

Stereoelectronic Effects and Their Role in this compound Transformations

Stereoelectronic effects are the consequences of the spatial orientation of orbitals on molecular properties and reactivity. wikipedia.org These effects, which involve the interaction of bonding or non-bonding orbitals with adjacent antibonding orbitals, can play a crucial role in the transformations of this compound.

One important stereoelectronic effect is hyperconjugation, which involves the delocalization of electrons from a filled bonding or non-bonding orbital into an adjacent empty or partially filled antibonding orbital. In this compound, interactions between the lone pair of electrons on the nitrogen and oxygen atoms with adjacent σ* (antibonding) orbitals can influence the conformation and reactivity of the molecule.

For example, the gauche preference observed when 2-fluoroethylamine is protonated is a classic example of a stereoelectronic effect. nih.gov A similar effect could be at play in the protonated form of this compound, where an interaction between the nitrogen lone pair and the σ* orbital of the C-O bond could stabilize a particular conformation.

These effects can also influence the stereoselectivity of reactions. The orientation of the interacting orbitals must be appropriate for overlap, which often means an anti-periplanar arrangement. This geometric requirement can favor certain reaction pathways and transition states over others, leading to a specific stereochemical outcome. The influence of stereoelectronic effects can sometimes override steric considerations in determining the course of a reaction. wikipedia.org

Stereochemical Characterization and Conformational Analysis of 2 Ethoxycycloheptan 1 Amine

Determination of Absolute and Relative Stereochemistry of the Amine and Ethoxy Centers

The molecule 2-Ethoxycycloheptan-1-amine possesses two stereogenic centers: one at the carbon atom bonded to the amine group (C1) and the other at the carbon atom bearing the ethoxy group (C2). The spatial arrangement of substituents at these chiral centers gives rise to a set of stereoisomers. The precise arrangement of atoms at a stereogenic center is known as its absolute configuration, which can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. ucalgary.casathyabama.ac.in

The relative configuration of the two stereocenters describes their orientation with respect to each other, designated as either cis or trans. ucalgary.ca In the cis isomer, the amine and ethoxy groups are on the same face of the cycloheptane (B1346806) ring, while in the trans isomer, they are on opposite faces. Each of these relative configurations exists as a pair of enantiomers.

Table 1: Possible Stereoisomers of this compound

Relative StereochemistryAbsolute Configuration at C1Absolute Configuration at C2Relationship
transRREnantiomers
transSSEnantiomers
cisRSEnantiomers
cisSREnantiomers

The determination of the absolute configuration of these stereoisomers can be achieved through methods such as X-ray crystallography of a single crystal of a pure enantiomer or by chemical correlation to a compound of known absolute configuration. ucalgary.ca Spectroscopic techniques like Vibrational Circular Dichroism (VCD) can also be employed, often in conjunction with computational analysis, to assign the absolute configuration. mdpi.com

Conformational Landscape and Preferred Conformations of the Cycloheptane Ring in this compound

Unlike the well-defined chair conformation of cyclohexane, the cycloheptane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformations. libretexts.org The two most stable conformations of cycloheptane are the twist-chair and the twist-boat. biomedres.us The energy barrier for interconversion between these forms is relatively low, making cycloheptane and its derivatives conformationally mobile. libretexts.org

For a substituted cycloheptane like this compound, the substituents will occupy positions that minimize steric strain. In the twist-chair conformation, there are four types of non-equivalent positions: axial, equatorial, isoclinal, and a fourth type on the C2 symmetry axis. The bulky ethoxy and amine groups will preferentially occupy positions that reduce unfavorable steric interactions. It is generally predicted that substituents in cycloalkanes prefer equatorial-like positions to minimize 1,3-diaxial interactions. lumenlearning.com

Table 2: Predicted Relative Energies of Key Cycloheptane Conformations

ConformationRelative Energy (kcal/mol)Key Strain Features
Twist-Chair0Lowest energy, minimizes angle and torsional strain
Twist-Boat~1.4Slightly higher in energy than the twist-chair
Chair~2.7Significant steric and torsional strain
Boat~3.0High energy due to flagpole interactions and eclipsing strain

Note: These are general energy values for unsubstituted cycloheptane and will be influenced by the presence of substituents.

Influence of the Ethoxy and Amine Functionalities on Ring Conformation and Flexibility

The presence of the ethoxy and amine groups on the cycloheptane ring has a profound impact on its conformational preferences and flexibility. These substituents introduce both steric and electronic effects that can stabilize or destabilize certain conformations.

The steric bulk of the ethoxy and amine groups will favor conformations where these groups are in pseudo-equatorial positions to minimize steric hindrance. lumenlearning.com In the case of the trans isomers, a diequatorial-like arrangement would be significantly more stable. For the cis isomers, one group would likely be forced into a pseudo-axial position, leading to increased steric strain.

Furthermore, intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. In the cis-isomer of this compound, a hydrogen bond could potentially form between the hydrogen atoms of the amine group and the oxygen atom of the ethoxy group. This interaction could favor a conformation that brings these two groups into proximity, even if it is not the most sterically favorable arrangement. Similar effects have been observed in other 2-substituted ring systems. nih.gov

Chromatographic and Spectroscopic Methods for the Separation and Analysis of Stereoisomers

The separation of the different stereoisomers of this compound is essential for studying their individual properties. Chiral chromatography is the most common and effective method for resolving enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are widely used for the separation of enantiomers. mst.edu For a compound like this compound, a polysaccharide-based chiral stationary phase, such as those derived from cellulose (B213188) or amylose (B160209), would be a suitable choice. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times. Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases. nih.gov

Gas Chromatography (GC): Chiral capillary columns, often coated with modified cyclodextrins, are effective for the separation of volatile chiral compounds. researchgate.net The enantiomers of this compound, or their derivatives, could be separated using this technique, with the resolution depending on factors like the type of cyclodextrin (B1172386) derivative and the operating temperature. researchgate.net

Table 3: Illustrative Chromatographic Separation Parameters

MethodColumn TypeMobile/Carrier PhaseDetectionApplication
Chiral HPLCChiralcel OD-HHeptane:EthanolUVEnantiomeric separation of cis and trans pairs
Chiral GCChirasil-DexHeliumFID/MSSeparation of all four stereoisomers
Achiral HPLCC18Acetonitrile:WaterUV/MSDiastereomeric separation (cis from trans)

Spectroscopic Methods: Once separated, the individual stereoisomers can be analyzed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis or trans) of the isomers. The coupling constants (J-values) between protons on C1 and C2 can provide information about their dihedral angle and thus their relative orientation. Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximities between the substituents, helping to confirm the stereochemical assignment.

Mass Spectrometry (MS): While generally not used to differentiate stereoisomers, when coupled with a chiral separation technique (e.g., GC-MS or LC-MS), it can confirm the molecular weight and fragmentation pattern of each separated isomer.

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present and may show subtle differences between isomers, particularly if intramolecular hydrogen bonding is present in one isomer but not the other.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Ethoxycycloheptan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentmdpi.comoregonstate.eduuni-saarland.demiamioh.edunationalmaglab.org

NMR spectroscopy is the cornerstone for elucidating the detailed structure of 2-Ethoxycycloheptan-1-amine in solution. A multi-dimensional approach, from simple 1D experiments to complex 2D correlations and dynamic studies, is essential to map out the complete atomic connectivity and spatial arrangement.

1D NMR (¹H, ¹³C) Chemical Shift and Scalar Coupling Analysis

The initial step in structural elucidation involves acquiring and analyzing one-dimensional ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment and number of unique protons and carbons in the molecule. masterorganicchemistry.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the amine group, and the seven-membered ring protons. The protons on the cycloheptane (B1346806) ring (C3-C7) would likely appear as a complex series of overlapping multiplets in the upfield region (approx. 1.2-2.0 ppm). The protons at C1 and C2 (adjacent to the nitrogen and oxygen substituents) would be shifted downfield. The diastereotopic nature of the methylene (B1212753) protons on the ring would result in complex splitting patterns. The ethoxy group would present a characteristic triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to each unique carbon atom in the structure, confirming the molecular asymmetry. docbrown.info The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbons bonded to the electronegative oxygen (C2 and the ethoxy CH₂) and nitrogen (C1) atoms are expected to resonate at lower fields compared to the other aliphatic carbons of the cycloheptane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (-CHNH₂)~2.8 - 3.2 (m)~55 - 60
2 (-CHOEt)~3.4 - 3.8 (m)~78 - 83
3-7 (-CH₂-)~1.2 - 2.0 (m)~25 - 35
8 (-OCH₂CH₃)~3.5 - 3.7 (q)~65 - 70
9 (-OCH₂CH₃)~1.1 - 1.3 (t)~15 - 18

2D NMR Correlational Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximitymdpi.commiamioh.edu

Two-dimensional NMR experiments are indispensable for assembling the molecular framework by establishing through-bond and through-space correlations. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton scalar couplings (typically over two or three bonds). creative-biostructure.com It would be crucial for tracing the connectivity within the cycloheptane ring, by identifying adjacent protons, and for confirming the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It allows for the unambiguous assignment of each proton to its corresponding carbon, simplifying the interpretation of the crowded aliphatic region of the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). columbia.edu This is vital for piecing together the entire molecular structure. For example, it would show correlations from the ethoxy methylene protons (H8) to the C2 carbon of the ring, and from the H1 proton to the C2 and C7 carbons, thus confirming the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's stereochemistry and preferred conformation. creative-biostructure.com For this compound, NOESY could establish the relative cis or trans configuration of the amine and ethoxy groups by observing cross-peaks between H1 and H2.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The seven-membered cycloheptane ring is known to be conformationally flexible, with the twist-chair conformation generally being the most stable. researchgate.netlibretexts.org Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study these conformational dynamics. copernicus.orgunibas.it

At room temperature, the rate of conformational interconversion may be fast on the NMR timescale, resulting in averaged signals. copernicus.org Upon cooling, this exchange can be slowed, leading to signal broadening and eventual decoalescence into separate signals for each distinct conformer. researchgate.net By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (rotational barriers) for processes like ring inversion. This provides valuable insight into the conformational landscape and stability of the molecule. unibas.it

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidationmdpi.comoregonstate.eduuni-saarland.de

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the molecule. For this compound (C₉H₁₉NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., the protonated species [M+H]⁺) with the calculated theoretical mass.

Calculated Exact Mass for [C₉H₁₉NO + H]⁺: 158.1539 g/mol . uni.lu

An experimental mass measurement that matches this value to three or four decimal places would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the fragments are mass-analyzed. nationalmaglab.orgwikipedia.org This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. amazonaws.com

For this compound, the MS/MS spectrum of the protonated molecular ion ([M+H]⁺, m/z 158.1) would be expected to show characteristic fragment ions. A primary fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Fragment Structure/Identity
158.1113.145.0 (C₂H₅O)Loss of the ethoxy radical
158.1130.128.0 (C₂H₄)Loss of ethene from the ethoxy group
158.184.174.0 (C₄H₁₀N)Alpha-cleavage with loss of C1-C2 fragment and substituents
158.144.1114.0 (C₇H₁₄O)Cleavage yielding [CH₂=NH₂]⁺ fragment

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed, and different isomers can often be distinguished. The pattern of fragmentation provides a structural fingerprint that complements the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not widely published, its vibrational characteristics can be reliably predicted based on the known absorption frequencies of its constituent functional groups: a primary amine (-NH2), an ether (C-O-C), and a saturated cycloalkane ring. libretexts.orguc.edu

The primary amine group is expected to produce several characteristic bands. libretexts.org A pair of medium-intensity peaks corresponding to asymmetric and symmetric N-H stretching vibrations would appear in the 3500-3300 cm⁻¹ region. libretexts.orgorgchemboulder.com Additionally, a characteristic N-H bending or "scissoring" vibration is anticipated in the 1650-1550 cm⁻¹ range, while a broad N-H wagging band can be observed between 910-665 cm⁻¹. libretexts.orgorgchemboulder.com The aliphatic C-N stretching vibration typically appears as a medium to weak band within the 1250–1020 cm⁻¹ region. orgchemboulder.com

The ether linkage is identifiable by a strong C-O-C stretching band, generally found between 1300-1000 cm⁻¹. uc.edu The cycloheptane ring structure would be confirmed by the presence of C-H stretching vibrations from its methylene (-CH2-) groups, which are expected in the 3000-2850 cm⁻¹ range. uc.edupg.edu.pl The various bending, rocking, and twisting vibrational modes of the cycloheptane ring contribute to the complex fingerprint region below 1500 cm⁻¹. libretexts.org

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary Amine N-H Asymmetric & Symmetric Stretch3500 - 3300 (typically two bands) libretexts.orgorgchemboulder.comMedium
N-H Bend (Scissoring)1650 - 1550 libretexts.orgorgchemboulder.comMedium to Strong
N-H Wag910 - 665 orgchemboulder.comBroad, Strong
C-N Stretch1250 - 1020 orgchemboulder.comWeak to Medium
Ether C-O-C Asymmetric Stretch1300 - 1000 uc.eduStrong
Cycloheptane C-H Stretch3000 - 2850 uc.edupg.edu.plStrong
CH₂ Bend (Scissoring)~1465 uc.eduMedium

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unequivocal data on bond lengths, bond angles, and the conformation of the molecule. For this compound, this analysis would reveal the exact stereochemical relationship between the ethoxy and amine substituents on the cycloheptane ring.

Although a crystal structure for this compound has not been published, analysis of related cycloheptane derivatives provides insight into the data that would be obtained. researchgate.net For instance, the study of 1-(4-bromophenyl)-3-cycloheptylurea yielded detailed crystallographic parameters. researchgate.net A similar analysis of this compound would determine its crystal system, space group, and unit cell dimensions. researchgate.netmdpi.com

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. The primary amine group is capable of forming strong hydrogen bonds, which would likely play a dominant role in stabilizing the crystal lattice. researchgate.netnih.gov The analysis would map these hydrogen-bonding networks, providing critical insight into the solid-state architecture of the compound. nih.gov

ParameterDescriptionExample Data (from analogous cycloheptane structures)
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). mdpi.comMonoclinic researchgate.net
Space Group The specific symmetry group of the crystal structure. researchgate.netP2₁/c researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gova = 12.9782 Å, b = 9.1447 Å, c = 11.8842 Å, β = 98.214° researchgate.net
Bond Lengths & Angles Precise distances between bonded atoms and angles between adjacent bonds. nih.govN/A
Torsional Angles Dihedral angles that define the conformation of the molecule, such as the puckering of the cycloheptane ring. nih.govN/A
Hydrogen Bonding Identification of intermolecular hydrogen bonds, including donor-acceptor distances and angles. researchgate.netN/A

Chromatographic Methods for Purity Assessment and Isomeric Composition Analysis (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating isomers. Given that this compound possesses at least two stereocenters (at the C1 and C2 positions of the cycloheptane ring), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of these isomers. sigmaaldrich.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and synthetic polymers. sigmaaldrich.comphenomenex.com

Method development for chiral separation involves screening various CSPs and mobile phase systems—such as normal phase (e.g., heptane/isopropanol), reversed-phase (e.g., water/acetonitrile), or polar organic mode (e.g., acetonitrile/methanol)—to find conditions that provide optimal resolution. sigmaaldrich.comphenomenex.com Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (B46881) (DEA) for basic analytes, such as the amine in the target compound, are often used to improve peak shape and selectivity. sigmaaldrich.comresearchgate.net This analysis is critical for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample, which is a key parameter for any chiral compound.

ParameterDescriptionTypical Options & Considerations
Technique High-Performance Liquid Chromatography (HPLC)Standard for purity and isomeric analysis.
Stationary Phase (Column) Chiral Stationary Phase (CSP) for isomer separation. sigmaaldrich.comPolysaccharide-based (e.g., Lux® Cellulose, Chiralpak® AD), Polymer-based (e.g., Astec® P-CAP). sigmaaldrich.comphenomenex.com
Mobile Phase Solvent system used to elute the compound.Normal Phase (Heptane/Ethanol), Reversed Phase (Water/Acetonitrile), Polar Organic (Methanol/Acetonitrile). sigmaaldrich.com
Additives Modifiers to improve peak shape and resolution.For a basic amine: Diethylamine (DEA) or Triethylamine (TEA). researchgate.net
Flow Rate Rate at which the mobile phase passes through the column.Typically 0.5 - 1.5 mL/min for analytical columns. sigmaaldrich.com
Detector Device to detect the compound as it elutes.UV-Vis, Mass Spectrometry (MS), Evaporative Light Scattering (ELSD).

Computational and Theoretical Chemistry Studies on 2 Ethoxycycloheptan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-ethoxycycloheptan-1-amine. These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic structure and energy of a molecule. rutgers.edu

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. rutgers.eduresearchgate.net This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.netmdpi.com

For this compound, DFT calculations would typically begin with geometry optimization . This process systematically alters the molecular structure to find the lowest energy conformation, known as the ground state geometry. A common functional used for this purpose is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution. researchgate.net The optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC1-Ne.g., 1.47 Å
Bond LengthC2-Oe.g., 1.43 Å
Bond LengthO-C(ethyl)e.g., 1.42 Å
Bond AngleN-C1-C7e.g., 110.5°
Bond AngleC1-C2-Oe.g., 109.8°
Dihedral AngleN-C1-C2-Oe.g., -65.2° (for a specific stereoisomer)
Note: These values are illustrative examples of what DFT calculations would yield and are not based on actual published research for this compound.

Once the geometry is optimized, DFT can be used to predict various spectroscopic parameters, which are crucial for experimental characterization.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

The seven-membered ring of this compound is highly flexible, meaning the molecule can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and observing its trajectory over a period of nanoseconds or longer. This allows for the identification of the most stable and populated conformations and the pathways for interconversion between them. The results can provide insights into how the molecule behaves in solution and which conformations are most likely to be biologically active or participate in reactions.

Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orgnih.govrsc.org These predicted shifts can be compared to experimental data to confirm the structure and assign specific resonances.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)
C1 (CH-NH₂)e.g., 55.8H1e.g., 3.15
C2 (CH-O)e.g., 82.3H2e.g., 3.60
C3-C7 (ring CH₂)e.g., 25.0 - 35.0H3-H7e.g., 1.40 - 1.90
O-CH₂ (ethyl)e.g., 64.1H(ethyl)e.g., 3.45 (q)
CH₃ (ethyl)e.g., 15.2H(ethyl)e.g., 1.20 (t)
Note: These values are illustrative examples based on general principles and not on specific calculations for this compound. Actual shifts would depend on the specific stereoisomer and solvent. pdx.edu

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. msu.eduuc.edu For this compound, characteristic vibrational modes would include N-H stretching and bending, C-H stretching, C-N stretching, and C-O stretching. orgchemboulder.comlibretexts.org Comparing the calculated spectrum with an experimental one can help confirm the presence of specific functional groups.

Table 3: Predicted Characteristic IR Frequencies for this compound (Illustrative)

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretche.g., 3300 - 3400 orgchemboulder.com
Amine (N-H)Scissoring Bende.g., 1580 - 1650 orgchemboulder.com
Alkane (C-H)Stretche.g., 2850 - 2960 libretexts.org
Ether (C-O)Stretche.g., 1070 - 1150
Amine (C-N)Stretche.g., 1020 - 1250 orgchemboulder.com
Note: These are general ranges for the specified functional groups and illustrative of what a calculation might produce. nist.gov

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational chemistry can be used to model chemical reactions involving this compound. For example, one could study its synthesis or subsequent functionalization. This involves identifying the reactants, products, and any intermediates along the reaction coordinate.

A key aspect of this modeling is transition state analysis . A transition state is the highest energy point along the reaction pathway. By locating the transition state structure and calculating its energy, one can determine the activation energy of the reaction. This information is crucial for understanding reaction kinetics and predicting whether a proposed synthetic route is feasible. For instance, modeling the nucleophilic substitution reaction to introduce the ethoxy group onto a cycloheptanone (B156872) precursor could reveal the stereochemical outcome and the energy barrier for the reaction.

Applications of 2 Ethoxycycloheptan 1 Amine in Synthetic Organic Chemistry

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral amines are fundamental components in the synthesis of pharmaceuticals and natural products, as biological systems often interact stereospecifically with enantiomers. enamine.net The market for single-enantiomer drugs has grown significantly, highlighting the demand for novel chiral intermediates. enamine.netnih.gov 2-Ethoxycycloheptan-1-amine possesses two chiral centers at the C1 and C2 positions of the cycloheptane (B1346806) ring. If synthesized or resolved into a single enantiomer or diastereomer, it could serve as a valuable chiral building block.

Derivatization and Functionalization of the Amine and Ethoxy Groups for Structural Diversity

The chemical reactivity of this compound is dominated by its primary amine functionality, which can undergo a wide array of transformations to generate diverse molecular structures. researchgate.net Such derivatization is a key strategy for modifying the physicochemical properties of a molecule and is essential in fields like medicinal chemistry and materials science. nih.govscispace.com

The formation of an amide bond is one of the most fundamental and frequently used reactions in organic synthesis. nih.govnih.gov The primary amine of this compound can readily react with carboxylic acids or their activated derivatives to form amides. Direct condensation with a carboxylic acid can be promoted by coupling reagents that activate the carboxyl group. nih.govresearchgate.net This method is central to peptide synthesis and is widely used in drug discovery. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or anhydride, which then reacts with the amine, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. khanacademy.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Typical Conditions
Carbodiimides EDC, DCC, DIC Often used with additives like HOBt or DMAP; Room temperature in solvents like DCM or DMF. nih.govfishersci.co.uk
Phosphonium (B103445) Salts PyBOP, BOP Effective for sterically hindered substrates; requires a base like DIPEA. fishersci.co.uk
Uronium/Aminium Salts HATU, HBTU Provides rapid coupling with minimal racemization; requires a base. nih.govfishersci.co.uk

This table presents general information on common coupling reagents and does not represent specific experimental results for this compound.

The nucleophilic nitrogen atom of this compound can be modified through alkylation and acylation.

Alkylation: N-alkylation involves the reaction of the amine with an alkyl halide. As a primary amine, this compound can react with one equivalent of an alkylating agent to form a secondary amine. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation selectively.

Acylation: N-acylation is a highly efficient and common transformation where the amine reacts with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an amide. researchgate.netthieme-connect.de This reaction is typically fast and high-yielding. researchgate.net Acylation is often used to install a protecting group on the amine, rendering it less nucleophilic and basic, or to introduce specific functional groups into the molecule. thieme-connect.de

Table 2: Common Reagents for N-Acylation of Amines

Reagent Type Example Byproduct Notes
Acyl Halide Acetyl chloride HCl Highly reactive; typically requires a base (e.g., pyridine, triethylamine) to scavenge the acid. google.com
Carboxylic Anhydride Acetic anhydride Acetic acid Less reactive than acyl halides but very effective; can be performed with or without a catalyst. researchgate.net

This table provides general examples of acylating agents and does not reflect specific experimental data for this compound.

The primary amine of this compound can be converted into urea (B33335), thiourea, and carbamate (B1207046) derivatives, which are important functional groups in many biologically active compounds. nih.gov

Ureas: Symmetrical or unsymmetrical ureas can be synthesized through several methods. A common approach involves the reaction of the amine with an isocyanate. commonorganicchemistry.com Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used to first form a reactive intermediate that is then treated with another amine. nih.govcommonorganicchemistry.com Modern methods also include the palladium-catalyzed cross-coupling of amines with sodium cyanate (B1221674) or direct synthesis from amines and carbon dioxide. nih.govrsc.org

Thioureas: Analogous to urea synthesis, thioureas are readily prepared by reacting the amine with an isothiocyanate. commonorganicchemistry.com

Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. They are frequently used as protecting groups for amines (e.g., Boc and Cbz groups) due to their stability and orthogonal deprotection conditions. organic-chemistry.org Phenyl carbamates can also react with amines to form urea derivatives. google.com

Role as a Ligand or Organocatalyst Component in Asymmetric Synthesis

Chiral amines and their derivatives are cornerstones of asymmetric catalysis, serving either as ligands for transition metals or as organocatalysts themselves. rsc.orgrsc.org The this compound scaffold could be elaborated into more complex chiral ligands. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand, which are valuable in metal-catalyzed reactions like asymmetric hydroformylation. rsc.org

Similarly, it could be incorporated into larger, multidentate ligand frameworks, such as N,N'-dioxides, which have proven effective in a wide range of asymmetric transformations. rsc.org In the field of organocatalysis, while primary amines can participate in catalysis, they are more often converted to secondary amines (e.g., by reductive amination with an aldehyde) to be used in enamine or iminium ion catalysis, which are powerful strategies for the enantioselective functionalization of carbonyl compounds. beilstein-journals.orgnih.gov

Exploration of 2 Ethoxycycloheptan 1 Amine and Its Derivatives in Medicinal Chemistry Research Non Clinical Focus

Design and Synthesis of Derivatives for Molecular Interaction Studies with Biological Targets

The generation of a library of derivatives based on a core scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a hit or lead compound. For 2-Ethoxycycloheptan-1-amine, the design of derivatives would logically focus on modifications at the primary amine, the cycloheptyl ring, and the ethoxy group to probe interactions with biological targets.

Synthetic strategies for accessing such derivatives would likely involve a multi-step approach. The synthesis of the core this compound itself could be envisioned through several routes, including the reductive amination of 2-ethoxycycloheptanone. The synthesis of derivatives could then proceed by leveraging the reactivity of the primary amine. For instance, acylation reactions with a diverse range of carboxylic acids or their activated derivatives would yield a library of amides. researchgate.net Similarly, reductive amination with various aldehydes and ketones would provide access to a wide array of secondary and tertiary amine derivatives.

Furthermore, modifications to the cycloheptyl ring could be introduced earlier in the synthetic sequence, starting from substituted cycloheptanones. The stereochemistry of the 1,2-disubstituted pattern on the cycloheptane (B1346806) ring is a critical design element, as the relative orientation of the amine and ethoxy groups will significantly influence the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. nih.gov The synthesis of specific stereoisomers would be a key objective, potentially achieved through asymmetric synthesis or chiral resolution techniques. researchgate.net

A representative, albeit hypothetical, synthetic scheme for generating derivatives of this compound is presented below.

Starting Material Reagent(s) Reaction Type Resulting Derivative Class
This compoundR-COCl, baseAcylationN-Acyl derivatives
This compoundR-CHO, reducing agentReductive AminationN-Alkyl derivatives
This compoundR-SO2Cl, baseSulfonylationN-Sulfonyl derivatives
Substituted Cycloheptanone (B156872)NH2OH, then reductionOximation and ReductionRing-substituted analogs

This table represents a conceptual synthetic strategy for the derivatization of this compound.

Investigation of Molecular Recognition and Binding Mechanisms with Enzymes or Receptors

The primary amine of this compound is expected to be protonated under physiological pH, forming an ammonium (B1175870) cation. This cationic center can engage in crucial electrostatic interactions and hydrogen bonding with negatively charged amino acid residues (e.g., aspartate, glutamate) or backbone carbonyls within an enzyme's active site or a receptor's binding pocket. nih.gov The ethoxy group, with its oxygen atom, can also act as a hydrogen bond acceptor. rhhz.net

The cycloheptyl ring provides a non-polar, lipophilic scaffold that can engage in van der Waals interactions or occupy hydrophobic pockets within a biological target. The conformational flexibility of the seven-membered ring allows it to adopt various shapes to optimize these interactions. The interplay between the polar amine and ether groups and the non-polar carbocyclic ring is a key determinant of the molecule's potential binding affinity and selectivity.

Molecular recognition studies would involve the use of various biophysical techniques to characterize the binding of synthesized derivatives to a target protein. Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are powerful methods to determine binding affinities (KD), kinetics (kon, koff), and to map the binding site. rsc.orgacs.org Computational modeling and docking studies would complement these experimental approaches, providing insights into the plausible binding modes and guiding the design of new derivatives with improved interaction profiles. rsc.org

Structure-Activity Relationship (SAR) Investigations at a Molecular Level for Target Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For this compound derivatives, a systematic SAR investigation would aim to elucidate the molecular features that govern target modulation. nih.gov

Key questions to be addressed in an SAR study would include:

The role of the primary amine: How do modifications to the amine, such as acylation, alkylation, or conversion to other functional groups, affect activity? This would probe the importance of the basicity and hydrogen bonding capacity of the nitrogen atom.

The influence of the ethoxy group: Is the ether oxygen essential for activity? Would replacing it with other alkoxy groups of varying size (e.g., methoxy, propoxy) or other functionalities (e.g., hydroxyl, thioether) enhance or diminish activity?

The impact of the cycloheptyl scaffold: How does the size and substitution pattern of the cycloalkane ring influence potency and selectivity? Comparing cycloheptyl derivatives to analogous cyclopentyl or cyclohexyl compounds could reveal the optimal ring size for a given target. nih.govjst.go.jp

Stereochemical preferences: The relative and absolute stereochemistry of the amine and ethoxy substituents would be a critical aspect of the SAR. The synthesis and biological evaluation of individual stereoisomers would be necessary to identify the optimal spatial arrangement for target engagement. rsc.org

The findings from such SAR studies would be compiled into a dataset that could be used to build predictive quantitative structure-activity relationship (QSAR) models, further guiding the optimization of lead compounds. acs.org

Structural Modification Rationale for Investigation Potential Impact on Activity
Varying the N-substituentProbing the size and nature of the binding pocketIncreased/decreased potency or selectivity
Altering the alkoxy groupInvestigating the role of the ether oxygen and steric effectsModified hydrogen bonding and hydrophobic interactions
Introducing substituents on the cycloheptyl ringExploring additional binding interactionsEnhanced affinity and selectivity
Changing the stereochemistryDetermining the optimal 3D conformation for bindingSignificant differences in potency between stereoisomers

This table outlines a conceptual framework for the Structure-Activity Relationship (SAR) investigation of this compound derivatives.

Role as a Privileged Scaffold in Conceptual Drug Discovery Efforts (Pre-clinical lead identification)

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. ufrj.brrsc.orgnih.gov The identification and utilization of privileged scaffolds is a powerful strategy in drug discovery, as it allows for the rapid generation of compound libraries with a higher probability of biological relevance. nih.gov

The 1,2-disubstituted cycloalkylamine motif can be considered a potential privileged scaffold. The amine group provides a key interaction point with many biological targets, while the cyclic scaffold provides a defined three-dimensional structure that can be tailored to fit different binding sites. nih.gov The presence of the additional ethoxy group in this compound adds another layer of functionality that can be exploited for molecular recognition.

In conceptual drug discovery efforts, the this compound scaffold could be used as a starting point for the design of libraries targeting various protein families, such as G-protein coupled receptors (GPCRs), kinases, and proteases. The derivatization strategies outlined in section 8.1 would be employed to create a diverse set of molecules for high-throughput screening against these targets. The goal would be to identify initial "hits" that could then be optimized into lead compounds for further pre-clinical development. acs.org

Biocatalytic Applications in the Production or Modification of Bioactive Derivatives

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool in medicinal chemistry, offering high selectivity and mild reaction conditions. mdpi.comdovepress.com For the synthesis of this compound and its derivatives, several biocatalytic approaches could be envisioned, particularly for controlling stereochemistry. worktribe.comnih.gov

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. rsc.org A key application would be the asymmetric synthesis of chiral this compound from the corresponding prochiral ketone, 2-ethoxycycloheptanone. mdpi.comacs.org Screening a panel of transaminases could identify an enzyme that produces the desired enantiomer with high enantiomeric excess. researchgate.netacs.org

Lipases are another class of versatile enzymes that are widely used for the kinetic resolution of racemic mixtures. mdpi.com A racemic mixture of this compound could be resolved through lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govmdpi.comorganic-chemistry.orgntnu.no

The use of biocatalysis would not only provide access to enantiomerically pure building blocks but also align with the principles of green chemistry by reducing the reliance on harsh chemical reagents and solvents. bohrium.com

Enzyme Class Application Substrate Product
Transaminase (TA)Asymmetric Synthesis2-Ethoxycycloheptanone(R)- or (S)-2-Ethoxycycloheptan-1-amine
Lipase (B570770)Kinetic Resolution(rac)-2-Ethoxycycloheptan-1-amineEnantiomerically enriched amine and N-acylated amine

This table summarizes potential biocatalytic applications for the synthesis of chiral this compound.

Future Directions and Emerging Research Avenues for 2 Ethoxycycloheptan 1 Amine

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

The future synthesis of 2-Ethoxycycloheptan-1-amine will likely pivot towards greener and more efficient methodologies, moving away from traditional routes that may involve harsh conditions or generate significant waste. Current synthetic approaches for similar cyclic amines often rely on methods like the catalytic hydrogenation of the corresponding ketone (2-ethoxycycloheptanone) or the reduction of related nitriles and imines. evitachem.com While effective, these methods can sometimes require expensive or toxic metal catalysts and high-pressure conditions.

Emerging research emphasizes the development of sustainable chemical syntheses. fau.euuva.nl For this compound, this could involve biocatalysis, employing engineered enzymes like amine dehydrogenases to facilitate the stereoselective amination of prochiral ketones under mild, aqueous conditions. uva.nl Another promising avenue is organoautocatalysis, where a reaction product or intermediate acts as the catalyst, eliminating the need for external, often metal-based, catalysts. fau.eu Such domino-like reactions can offer high atom economy and yield under ambient temperatures. fau.eu The application of green chemistry metrics, such as atom economy and E-factor, will be crucial in evaluating and comparing the sustainability of these new routes. rsc.org

Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Precursor
Catalytic Reductive AminationEstablished methodology, potentially high yield.Development of non-precious metal catalysts (e.g., Ni, Co); optimization for lower pressure and temperature.2-Ethoxycycloheptanone
Biocatalytic SynthesisHigh stereoselectivity, mild reaction conditions, environmentally benign (aqueous media). uva.nlEnzyme screening and engineering (e.g., transaminases, amine dehydrogenases) for substrate specificity and tolerance. uva.nl2-Ethoxycycloheptanone
OrganoautocatalysisAvoids metal catalysts, potentially high atom economy, mild conditions. fau.euDiscovery of suitable domino reactions and in situ generated catalysts for the cycloheptane (B1346806) ring system. fau.euAppropriate aldehyde/ketone and amine precursors
Flow Chemistry SynthesisImproved safety, scalability, precise control over reaction parameters, potential for higher yields.Design and optimization of continuous flow reactors for multi-step syntheses.Various precursors adaptable to flow conditions

Advanced Spectroscopic Tools for In-Situ Reaction Monitoring and Kinetic Analysis

To optimize the novel synthetic routes discussed above, a deep understanding of reaction mechanisms and kinetics is essential. Advanced spectroscopic methods that allow for in-situ (in the reaction vessel) and real-time monitoring are invaluable for this purpose. chemrxiv.orgrsc.org Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational frequencies, such as the appearance of the C-N bond or the disappearance of a C=O bond. chemrxiv.orgnih.gov

For mechanochemical synthesis, a solvent-free and sustainable approach, in-situ monitoring using X-ray powder diffraction (XRPD) can follow the transformation of crystalline starting materials into the final product, revealing the presence of any crystalline intermediates. chemrxiv.org This combination of spectroscopic tools provides a wealth of data that can be used to build kinetic models, identify rate-limiting steps, and ultimately refine reaction conditions to maximize yield, purity, and efficiency. nih.gov

Spectroscopic TechniqueInformation GainedApplication in Synthesis of this compound
In-Situ FTIR/Raman SpectroscopyReal-time concentration changes of reactants, products, and intermediates; kinetic data. chemrxiv.orgnih.govMonitoring the conversion of 2-ethoxycycloheptanone to the corresponding imine and then to the final amine product.
Process Analytical Technology (PAT)Continuous analysis and control of manufacturing processes; ensures consistent product quality.Integration of spectroscopic probes into a flow reactor for automated process control and optimization.
In-Situ NMR SpectroscopyDetailed structural information on transient intermediates; mechanistic insights. elsevier.comIdentifying and characterizing short-lived intermediates in the reaction pathway that are not observable by other means.
Time-Resolved X-Ray Diffraction (TR-XRD)Monitoring changes in solid phases during a reaction, particularly in mechanosynthesis. chemrxiv.orgStudying the kinetics of solid-state or slurry reactions, identifying polymorphic forms or intermediate crystalline phases.

Integrated Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new molecules and reactions. For this compound, computational studies, such as those using Density Functional Theory (DFT), can be employed to predict its three-dimensional structure, conformational preferences, and electronic properties. mdpi.com This fundamental understanding is the first step in the rational design of new derivatives.

Future research will likely involve the computational screening of virtual libraries of compounds based on the this compound scaffold. nih.gov By calculating properties like binding affinity to a specific biological target or predicting reaction kinetics for further functionalization, researchers can prioritize the most promising candidates for actual laboratory synthesis. mdpi.comnih.gov This integrated approach saves significant time and resources by focusing experimental efforts on molecules with the highest probability of success. The experimental results, in turn, provide crucial feedback to refine and improve the accuracy of the computational models. nih.gov

MethodologyComputational Aspect (Prediction)Experimental Aspect (Validation)Synergistic Outcome
Reaction Mechanism ElucidationCalculate transition state energies and reaction pathways to predict the most favorable synthetic route. nih.govConduct the proposed synthesis and analyze products and intermediates using spectroscopy.Validated, energy-efficient synthetic protocol.
Derivative Design for Biological ActivityPerform molecular docking simulations of virtual derivatives against a protein target to predict binding affinity. mdpi.comSynthesize the highest-scoring derivatives and perform in vitro biological assays. mdpi.comDiscovery of potent bioactive molecules with a known mode of action.
Spectroscopic Property PredictionCalculate theoretical NMR, IR, and Raman spectra for proposed structures. elsevier.comMeasure the actual spectra of the synthesized compound.Unambiguous structural confirmation and a refined computational model.
Material Property EngineeringModel the assembly and interaction of scaffold-based polymers to predict mechanical or electronic properties.Synthesize the predicted polymers and characterize their bulk properties.Novel materials with tailored, predictable functionalities.

Expanding the Scope of Synthetic Applications to Unprecedented Molecular Architectures

Beyond its potential as a standalone molecule, this compound can serve as a versatile building block for the construction of larger, more complex, and previously inaccessible molecular architectures. researchgate.netnih.gov The presence of two distinct functional groups—a primary amine and an ether—at defined stereochemical positions on a flexible seven-membered ring provides a unique platform for synthetic elaboration.

One exciting frontier is the use of such scaffolds in the creation of foldamers, which are oligomers that adopt well-defined, predictable three-dimensional structures reminiscent of peptides and proteins. nih.gov By linking multiple this compound units, it may be possible to generate novel helical or sheet-like structures with unique recognition and catalytic properties. Furthermore, the scaffold can be incorporated into macrocycles, potentially leading to new host-guest systems or molecules with interesting topological features. researchgate.net The development of synthetic strategies to access these unprecedented architectures will be a key challenge and a significant opportunity for innovation. nih.govnih.gov

Target Molecular ArchitectureSynthetic StrategyPotential Functionality
Chiral Ligands for Asymmetric CatalysisFunctionalization of the amine group to create bidentate or tridentate ligands.Catalyzing stereoselective reactions with high enantiomeric excess.
FoldamersSequential coupling of monomer units via amide bond formation. nih.govMimicking biological macromolecules, molecular recognition, self-assembly. nih.gov
Macrocycles and CatenanesRing-closing metathesis or other cyclization strategies involving derivatives of the scaffold.Host-guest chemistry, molecular switches, sensors.
Polyfunctional Scaffolds for Drug DiscoveryOrthogonal protection and sequential functionalization of the amine and other positions on the ring. researchgate.netRapid generation of diverse compound libraries for high-throughput screening. researchgate.net

New Frontiers in Chemical Biology and Material Science Applications of Cycloheptanamine Scaffolds

The unique structural features of the cycloheptanamine scaffold make it an attractive candidate for exploration in the interdisciplinary fields of chemical biology and materials science. mdpi.com In chemical biology, such scaffolds can be used to design molecules that interact with biological systems in novel ways. For instance, derivatives of this compound could be investigated as enzyme inhibitors, receptor modulators, or as molecular probes to study cellular processes. The seven-membered ring provides a conformationally flexible yet constrained framework that can be optimized for high-affinity binding to protein surfaces. evitachem.comrsc.org

In materials science, the incorporation of cycloheptanamine scaffolds into polymers or supramolecular assemblies could lead to materials with novel properties. researchgate.net These scaffolds could be used to create biocompatible and biodegradable polymers for tissue engineering, where the amine groups provide handles for attaching bioactive molecules or for tuning the material's physical properties. mdpi.comnumberanalytics.comnih.gov The ability of these scaffolds to participate in self-assembly could also be harnessed to create ordered nanostructures, such as hydrogels or thin films, for applications in drug delivery, sensing, or electronics. researchgate.net

Research FrontierSpecific Application AreaRationale based on Cycloheptanamine Scaffold
Chemical BiologyEnzyme Inhibitors / Receptor ModulatorsThe 3D shape and functional group presentation can be tailored to fit into active or allosteric sites of proteins. evitachem.com
Peptide Mimetics and i-Motif StabilizationThe scaffold can be used to constrain peptide chains or stabilize complex nucleic acid structures for therapeutic purposes. rsc.org
Material ScienceFunctional Polymer Building BlocksCan be polymerized to create materials with tunable properties (e.g., thermal, mechanical) for advanced applications.
Tissue Engineering ScaffoldsProvides a biocompatible and biodegradable framework; amine groups allow for surface modification to enhance cell adhesion and growth. mdpi.commdpi.comnih.gov

Q & A

Q. Basic

  • GC-MS/EI-MS : Validated via retention index matching and molecular ion ([M+H]+) consistency .
  • ¹H/¹³C NMR : Ensure peak assignments align with predicted chemical shifts (e.g., δ 1.2–1.5 ppm for ethoxy groups) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

How should researchers approach the computational modeling of this compound’s conformational dynamics?

Q. Advanced

Conformational Sampling : Use molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) to explore ring puckering and ethoxy group orientation .

Energy Minimization : Compare semi-empirical (PM6) and ab initio (MP2) methods to identify low-energy conformers .

Experimental Correlation : Validate with variable-temperature NMR to detect dynamic equilibria .

What are the critical steps in purifying this compound, and how can common impurities be identified?

Q. Basic

  • Distillation/Recrystallization : Use fractional distillation (bp 150–170°C) or hexane/ethyl acetate recrystallization .
  • Impurity Profiling : TLC (Rf comparison) and LC-MS to detect byproducts (e.g., unreacted cycloheptanol or ethylated side products) .

What methodologies are recommended for assessing the stereochemical stability of this compound under varying pH conditions?

Q. Advanced

Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to monitor enantiomeric excess over time .

pH-Dependent Kinetics : Conduct kinetic studies in buffered solutions (pH 3–10) to assess racemization rates .

Circular Dichroism (CD) : Track changes in optical activity under stress conditions (e.g., heat, light) .

Notes

  • Data Presentation : Follow journal guidelines for reproducibility, including raw data in supplements and statistical validation .
  • Ethical Compliance : Document safety and ethical protocols per institutional standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.